molecular formula C9H13N3OS B12222299 6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol

6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol

Cat. No.: B12222299
M. Wt: 211.29 g/mol
InChI Key: XFWIXMZIPZINQU-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a thiomorpholine group at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol typically involves the reaction of 6-methyl-2-chloropyrimidin-4-ol with thiomorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiomorpholine group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The thiomorpholine group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine
  • 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
  • 2-Methyl-6-(4-morpholinyl)-4-pyrimidinylamine

Uniqueness

6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in unique interactions, such as forming stronger hydrogen bonds or engaging in redox reactions, which can enhance the compound’s activity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

4-methyl-2-thiomorpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3OS/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)

InChI Key

XFWIXMZIPZINQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCSCC2

Origin of Product

United States

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